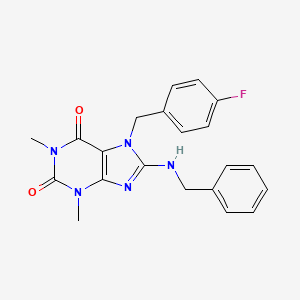

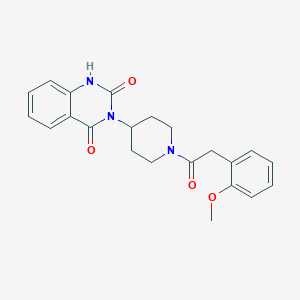

N,N-二甲基-2-(4-硝基-1H-吡唑-1-基)乙酰胺

货号 B2815310

CAS 编号:

1258558-22-3

分子量: 198.182

InChI 键: HWXGENPDNUUZHF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

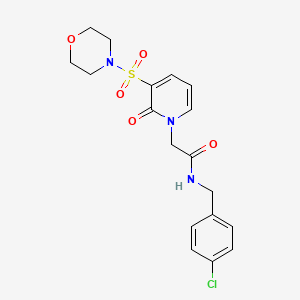

“N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a wide range of biological activities .

Synthesis Analysis

While the specific synthesis for “N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” is not available, similar compounds have been synthesized via one-step reactions from commercially available reagents .Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” would likely involve a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The exact structure would depend on the specific arrangement and bonding of these atoms.Chemical Reactions Analysis

The chemical reactions involving “N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” would depend on the specific conditions and reagents used. Pyrazole compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” would depend on its specific molecular structure. Pyrazole compounds are generally soluble in water and other polar solvents .科学研究应用

合成与生物活性

- 抗菌剂:以 2-氰基-N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)乙酰胺为关键中间体,合成含有安替比林部分的新杂环,得到了一些经测试具有抗菌特性的化合物 (Bondock 等人,2008)。

- 抗精神病剂:合成了一系列新型潜在抗精神病剂,突出了吡唑衍生物在药物化学中的多功能性 (Wise 等人,1987)。

- 抗炎活性:合成了具有抗炎活性的新化合物,展示了对吡唑环进行修饰的治疗潜力 (Sunder 和 Maleraju,2013)。

配位化学与抗氧化活性

- 金属配位络合物:衍生自吡唑-乙酰胺衍生物的配位络合物已对其结构特性和抗氧化活性进行了研究,证明了该化合物在无机化学中的效用 (Chkirate 等人,2019)。

作用机制

属性

IUPAC Name |

N,N-dimethyl-2-(4-nitropyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-9(2)7(12)5-10-4-6(3-8-10)11(13)14/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXGENPDNUUZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

A suspension of 4-nitro-1H-pyrazole (0.4 g, 3.54 mmol), 2-chloro-N,N-dimethylacetamide (0.546 ml, 5.31 mmol) and potassium carbonate (0.733 g, 5.31 mmol) in 18 ml acetone was refluxed for 6 hours. The cooled suspension was filtered with acetone washes and the concentrated residue was flash chromatographed (50 mm, 3% methanol in CH2Cl2) to afford the title compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-Phenylpiperazino)-8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2815235.png)

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyridazin-4(1H)-one](/img/structure/B2815237.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2815238.png)

![8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic Acid](/img/structure/B2815243.png)

![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2815244.png)